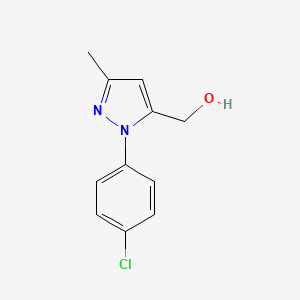

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Descripción general

Descripción

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3-methyl-2-butanone.

Formation of Pyrazole Ring: The 4-chlorophenylhydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.

Hydroxymethylation: The resulting pyrazole compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Análisis De Reacciones Químicas

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol has been studied for its potential to inhibit tumor growth. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed promising results against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Research indicates that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Pyrazole derivatives have shown effectiveness as herbicides and insecticides. Studies suggest that this compound can potentially act against specific pests while being less harmful to beneficial insects, making it a candidate for sustainable agricultural practices .

Fungicidal Properties

In addition to its insecticidal properties, this compound has demonstrated antifungal activity against various plant pathogens. The structure of pyrazoles allows them to penetrate fungal cell walls effectively, disrupting their growth and reproduction .

Synthesis of Novel Materials

The unique chemical structure of this compound enables its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Photovoltaic Applications

Recent studies have explored the use of pyrazole derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into organic solar cells has shown improved efficiency in light absorption and charge transport .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Properties | Inhibits COX enzymes | |

| Agrochemicals | Pesticidal Activity | Effective against specific pests |

| Fungicidal Properties | Disrupts growth of plant pathogens | |

| Material Science | Synthesis of Novel Materials | Enhances thermal stability in polymers |

| Photovoltaic Applications | Improves efficiency in organic solar cells |

Case Study 1: Anticancer Research

A study published in Molecules investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer types, suggesting a pathway for further drug development focused on this compound .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the efficacy of new agrochemicals, this compound was tested against common agricultural pests. The results showed a marked decrease in pest populations without adversely affecting non-target species, highlighting its potential as an environmentally friendly pesticide option .

Mecanismo De Acción

The mechanism of action of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may result in different chemical and biological properties.

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)acetone: The presence of an acetone group instead of a hydroxymethyl group may affect its reactivity and applications.

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)amine: The substitution of the hydroxymethyl group with an amine group can lead to different biological activities and potential therapeutic uses.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, also known by its CAS number 169547-90-4, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities including anti-inflammatory, antibacterial, and enzyme inhibitory effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorobenzyl alcohol under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that related compounds have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong potential for therapeutic applications .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.02 | COX-2 |

| Compound B | 0.04 | COX-2 |

| Compound C | 71.11 | COX-1 |

| This compound | TBD | TBD |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains . This suggests potential for development as a therapeutic agent in treating bacterial infections.

Table 2: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown promising results, with certain derivatives demonstrating high inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and urea-related disorders .

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.21 ± 0.005 |

Case Studies

Several studies have focused on the pharmacological profile of pyrazole derivatives:

- Anti-inflammatory Study : A study conducted by Abdellatif et al. synthesized various pyrazole derivatives and tested their efficacy against COX enzymes using an enzyme immunoassay kit. The study found that several compounds exhibited high selectivity for COX-2 with minimal side effects observed in histopathological evaluations .

- Antibacterial Evaluation : A comprehensive evaluation of synthesized compounds showed that those with the chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This underscores the importance of structural modifications in enhancing biological efficacy .

- Enzyme Inhibition Research : Recent findings indicated that certain pyrazole derivatives not only inhibited urease effectively but also showed potential as dual-action agents by targeting multiple pathways involved in inflammation and infection .

Propiedades

IUPAC Name |

[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKKYHXEKCCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628560 | |

| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169547-90-4 | |

| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.